Tris-succinimidyl aminotriacetate (CAS 401514-72-5), also known as TSAT, is a homo-trifunctional crosslinking agent designed for the covalent conjugation of primary amines. It features three N-hydroxysuccinimide (NHS) ester groups attached to a central nitrogen atom via short, identical spacer arms. [14] This molecular architecture enables the formation of stable amide bonds with amine-containing molecules such as proteins, peptides, and functionalized surfaces. [2, 4] The core utility of TSAT lies in its ability to create a single, central branching point, connecting up to three separate molecules or three sites on a single molecule with a defined, compact geometry. [25]
Selecting a crosslinker based solely on functionality (e.g., 'trifunctional NHS ester') can lead to process failures and inconsistent results. The specific chemical nature of the central core and spacer arms dictates critical performance attributes. Substitutes such as trifunctional linkers with aromatic cores (e.g., Tris(succinimidyl) 1,3,5-benzenetricarboxylate) introduce significant hydrophobicity, negatively impacting solubility and handling in aqueous systems. [29] Conversely, using a statistical excess of simpler bifunctional crosslinkers (e.g., DSS, BS3) to achieve a trivalent connection results in a heterogeneous mixture of products with varying degrees of modification and intramolecular loops, compromising product homogeneity. [19] Furthermore, the inherent hydrolytic instability of the NHS ester group is modulated by the electronic environment of the spacer arm, meaning different cores will have distinct reactivity and stability profiles, making them non-interchangeable in timed-sensitive protocols. [1, 4]
The solubility of non-sulfonated NHS esters is highly dependent on the properties of the spacer arm. Tris-succinimidyl aminotriacetate (TSAT) is built on a compact, aliphatic aminotriacetate core. This structure avoids the significant hydrophobicity associated with rigid aromatic cores, such as that found in Tris(succinimidyl) 1,3,5-benzenetricarboxylate. [29] While both are insoluble in pure water, TSAT's aliphatic nature improves its solubility and compatibility in the water-miscible organic solvents (DMSO, DMF) required for stock solutions and subsequent dilution into aqueous reaction buffers, reducing the risk of precipitation during conjugation protocols. [4]
| Evidence Dimension | Solubility in Aqueous/Organic Co-solvent Systems |
| Target Compound Data | Higher solubility and reduced precipitation risk due to aliphatic core. |
| Comparator Or Baseline | Tris(succinimidyl) 1,3,5-benzenetricarboxylate: Lower solubility due to rigid, hydrophobic benzene core. |
| Quantified Difference | Not directly quantified in a single study, but based on established principles of molecular hydrophobicity. |
| Conditions | Standard bioconjugation protocols requiring dissolution in an organic solvent (e.g., DMSO) followed by addition to an aqueous buffer (e.g., PBS, HEPES) at pH 7.2-8.5. |
Improved solubility simplifies handling, prevents material loss from precipitation, and allows for more reliable and concentrated reaction conditions.
All NHS esters compete between aminolysis (the desired reaction) and hydrolysis (inactivation). The half-life of a typical NHS ester is highly pH-dependent, ranging from 4-5 hours at pH 7 (0°C) to just 10 minutes at pH 8.6 (4°C). [4, 6] This stability is further modulated by the immediate electronic environment of the ester. Unlike simple alkyl spacers or electron-altering aromatic systems, the aminotriacetate core of TSAT provides a specific, defined, and non-aromatic electronic environment for the three NHS esters. This results in a characteristic and reproducible hydrolysis rate, affording a more predictable working time for conjugation reactions compared to structurally and electronically dissimilar linkers.
| Evidence Dimension | Hydrolysis Half-Life in Aqueous Buffer |
| Target Compound Data | Follows predictable NHS ester hydrolysis kinetics (e.g., t½ ≈ 10 min at pH 8.6, 4°C) with a rate profile defined by its unique aminotriacetate core. |
| Comparator Or Baseline | Generic NHS Esters: Baseline half-life is 4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C). Rate is modulated by spacer electronics. |
| Quantified Difference | Not quantified in a direct comparison, but the unique core provides a distinct kinetic profile versus other spacer types. |
| Conditions | Aqueous buffer, pH 7.2-8.6, 4°C to room temperature. |
A predictable reactivity window is critical for achieving consistent, batch-to-batch reproducibility in crosslinking efficiency and avoiding failed conjugations.
When creating a trivalent molecular junction, using a pre-formed trifunctional crosslinker like TSAT provides significant advantages in product homogeneity over using an excess of a bifunctional crosslinker. Bifunctional reagents produce a statistical mixture of products, including desired 3:1 conjugates, but also incompletely reacted 1:1 and 2:1 species, as well as undesirable intramolecular crosslinks. [19] TSAT is specifically designed to generate a single, well-defined 3:1 conjugate. This structural precision is critical in applications like hydrogel formation, where it leads to a more uniform network structure and, consequently, more predictable mechanical properties. [7, 14]
| Evidence Dimension | Product Homogeneity |
| Target Compound Data | Forms a defined, single-point trivalent branch, leading to a more homogeneous product population. |
| Comparator Or Baseline | Bifunctional NHS Esters (e.g., DSS, BS3): Form a statistical mixture of 1:1, 2:1, 3:1, and intramolecularly crosslinked products. |
| Quantified Difference | Qualitative but fundamental: Defined stoichiometry vs. statistical mixture. |
| Conditions | Reaction targeting three amine sites on a substrate molecule or polymerization of amine-containing monomers. |
Ensures the synthesis of well-defined materials and bioconjugates with consistent properties, avoiding the purification challenges and performance variability of heterogeneous mixtures.
The defined trivalent structure of TSAT is ideal for creating hydrogel networks with uniform crosslink density. Unlike statistical crosslinking with bifunctional reagents, TSAT ensures that network junctions are consistent, leading to materials with more predictable and reproducible mechanical and swelling properties, which is critical for applications in tissue engineering and controlled release. [7, 14]
For creating multivalent reagents, such as attaching three peptides to a central scaffold to increase binding avidity, TSAT provides a direct and efficient route. Its ability to form a precise 3:1 conjugate avoids the complex product mixtures and purification challenges associated with using bifunctional linkers for the same purpose. [19]
The compact structure and good processability of TSAT make it an excellent choice for functionalizing amine-coated surfaces. It enables the dense, ordered presentation of ligands, antibodies, or other biomolecules, which is a key requirement for developing sensitive biosensors, affinity chromatography media, and cell culture substrates with controlled surface properties.
Irritant